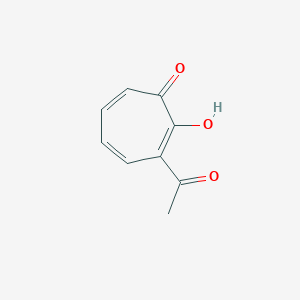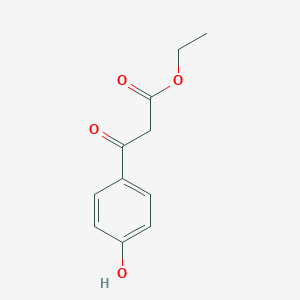![molecular formula C19H17N3O2S B276119 5-(3-methoxyphenyl)-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B276119.png)
5-(3-methoxyphenyl)-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methoxyphenyl)-2,7,9-trimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyridothienopyrimidines This compound is characterized by its unique structure, which includes a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one core with various substituents, including methoxyphenyl and trimethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-2,7,9-trimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-aminothieno[2,3-b]pyridine-2-carboxylate with appropriate aldehydes and other reagents under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
3-(3-methoxyphenyl)-2,7,9-trimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the aromatic ring can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
p-toluenesulfonic acid, palladium on carbon.Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
科学的研究の応用
3-(3-methoxyphenyl)-2,7,9-trimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
作用機序
The mechanism of action of 3-(3-methoxyphenyl)-2,7,9-trimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, the compound’s structure allows it to interact with cellular membranes, potentially affecting membrane integrity and function.
類似化合物との比較
Similar Compounds
- 3-amino-9-methoxymethyl-7-methyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-ones
- Benzo[4,5]thieno[2,3-b]pyridine derivatives
- Dithieno[3,2-b:2′,3′-d]pyrrole derivatives
Uniqueness
3-(3-methoxyphenyl)-2,7,9-trimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substituents and structural configuration. The presence of methoxyphenyl and trimethyl groups imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry. Its ability to undergo various chemical reactions and its potential therapeutic properties further distinguish it from similar compounds.
特性
分子式 |
C19H17N3O2S |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
5-(3-methoxyphenyl)-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
InChI |
InChI=1S/C19H17N3O2S/c1-10-8-11(2)20-18-15(10)16-17(25-18)19(23)22(12(3)21-16)13-6-5-7-14(9-13)24-4/h5-9H,1-4H3 |
InChIキー |
FMIMIOCPZJSNEL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)C4=CC(=CC=C4)OC)C |
正規SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)C4=CC(=CC=C4)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}ethanamine](/img/structure/B276049.png)
![2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}butan-1-ol](/img/structure/B276051.png)
![N-[4-(allyloxy)-3-ethoxybenzyl]-N-benzylamine](/img/structure/B276053.png)
![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopentanamine](/img/structure/B276054.png)
![2-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B276055.png)
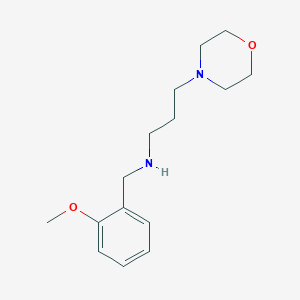
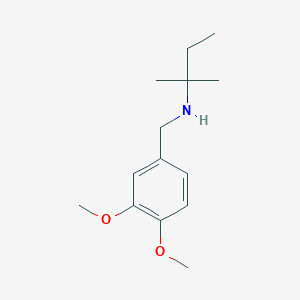
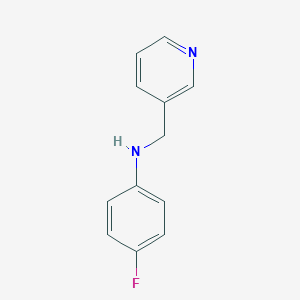
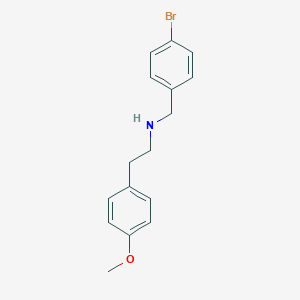
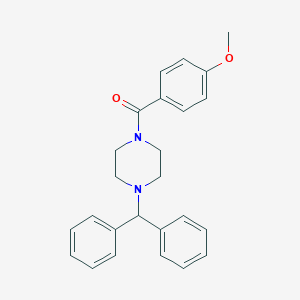
![Methyl 2-[2-(2-pyrazinyl)vinyl]phenyl ether](/img/structure/B276076.png)
![N-(4-amino-2-methyl-6-quinolinyl)-N-{2-[(4-amino-2-methyl-6-quinolinyl)amino]-6-methyl-4-pyrimidinyl}amine](/img/structure/B276078.png)
